![molecular formula C29H30N4O6 B2971463 (Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534579-49-2](/img/structure/B2971463.png)

(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

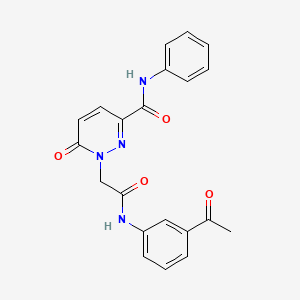

The compound likely has a complex 3-dimensional structure due to the presence of the cyclohexyl and dipyridopyrimidine groups. These groups are likely to form ring structures, which can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity is likely influenced by its functional groups. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid. The imine group could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties are likely influenced by its functional groups and molecular structure. For example, the presence of the ester and imine groups could influence its polarity and solubility .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Ligand Development

Research on similar compounds has led to the development of new synthetic methodologies for the creation of stable aryl-substituted acyclic imino-N-heterocyclic carbenes. For instance, Larocque et al. (2011) reported on the synthesis and characterization of bulky imidazolium salts, which, upon coordination to early transition metals like titanium and zirconium, demonstrated significant activity as ethylene polymerisation catalysts (Larocque, Badaj, Dastgir, & Lavoie, 2011). This research underscores the utility of these compounds in catalysis and polymer science.

Heterocyclic Compound Synthesis

Mohamed (2021) described a convenient synthesis approach for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives. This work highlights the versatility of similar structures in synthesizing heterocyclic compounds, which are crucial for developing new drugs and materials (Mohamed, 2021).

Anticancer Activity

The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors was researched by Abdel-Motaal, Alanzy, & Asem (2020). Their work demonstrated potent anticancer activity against colon HCT-116 human cancer cell lines for some compounds, showcasing the potential of such chemical structures in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).

Cycloaddition Reactions

Research on cycloaddition reactions of related ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylates led to the synthesis of novel compounds with potential applications in material science and drug development. Zeng et al. (2018) characterized these products using various spectroscopic techniques, indicating the importance of such reactions in synthetic organic chemistry (Zeng, Ren, Fu, & Li, 2018).

Orthogonal Synthesis

Cheng et al. (2010) explored the orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions involving imidazo[1,5-a]pyridine carbene-derived zwitterions. Their findings illustrate the compound class's utility in efficiently synthesizing complex heterocycles, which are pivotal in various chemical and pharmaceutical applications (Cheng, Peng, Li, 2010).

Propiedades

IUPAC Name |

ethyl 7-cyclohexyl-6-(3,5-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O6/c1-4-39-29(36)23-17-22-25(30-24-12-8-9-13-32(24)28(22)35)33(19-10-6-5-7-11-19)26(23)31-27(34)18-14-20(37-2)16-21(15-18)38-3/h8-9,12-17,19H,4-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYIHHQLSTWTMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)OC)OC)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)

![8-(4-Methylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2971383.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B2971386.png)

![5-(2-Piperidin-1-YL-ethyl)-[1,3,4]thiadiazol-2-YL-amine](/img/structure/B2971387.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2971390.png)

![N-[[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2971393.png)

![N-(2,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2971397.png)

![{4-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]phenyl}dimethylamine](/img/structure/B2971400.png)

![Tert-butyl 2-[3-[(2-chloroacetyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2971402.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2971403.png)